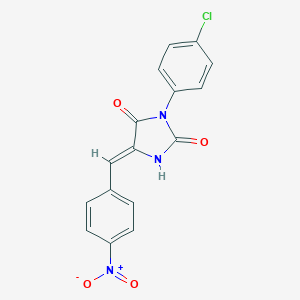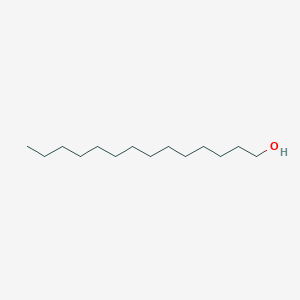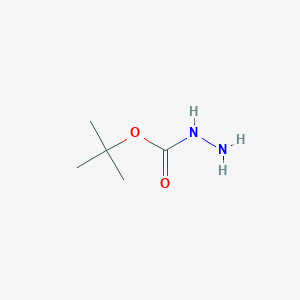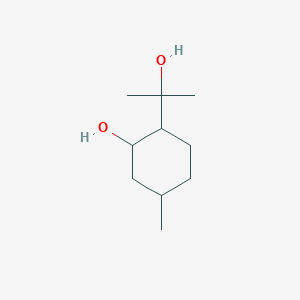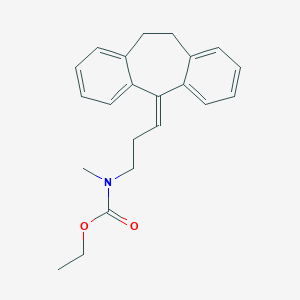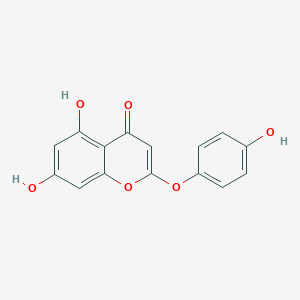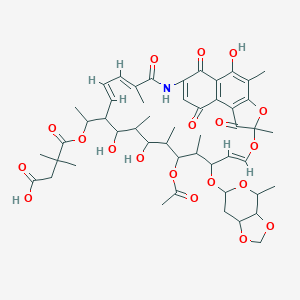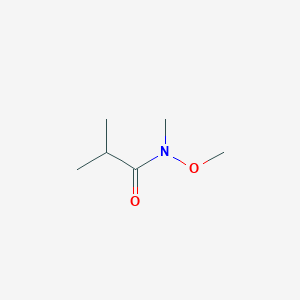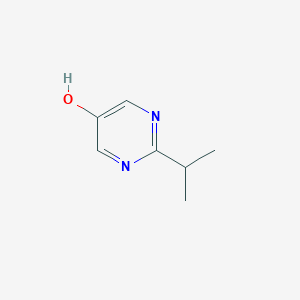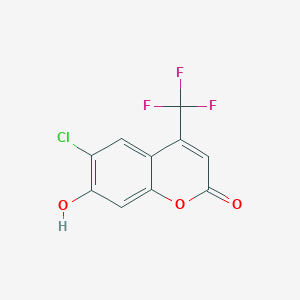
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin
Vue d'ensemble
Description
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is a coumarin derivative, a class of organic compounds that are well-known for their diverse pharmacological properties and are widely used in the synthesis of various chemical compounds. This compound, in particular, is of interest due to its unique substitutions which impact its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of coumarin derivatives like 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin often involves various chemical reactions, including Pechmann condensation and modifications thereof. For example, compounds have been synthesized through reactions involving chloro and trifluoroacetyl groups, showcasing methods that could be adapted for synthesizing the compound (Iaroshenko et al., 2011).
Molecular Structure Analysis
The molecular structure of coumarin derivatives is crucial for understanding their chemical properties and reactivity. X-ray crystallography and NMR studies provide insights into their planar structures and substitution effects. For instance, the crystal and molecular structure analysis of similar compounds highlights the importance of substituents on the coumarin core in determining molecular conformation and stability (Channabasappa et al., 2018).
Chemical Reactions and Properties
Coumarin derivatives undergo a variety of chemical reactions, including halogenation, alkylation, and acylation, which modify their chemical properties. The presence of functional groups such as chloro, hydroxy, and trifluoromethyl significantly impacts their reactivity and potential applications (Frasinyuk et al., 2009).
Physical Properties Analysis
The physical properties of coumarin derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The planarity of the coumarin ring and the nature of its substituents play a key role in determining these properties. Studies on similar compounds have used X-ray diffraction and spectroscopic methods to elucidate these characteristics (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin, such as acidity, basicity, and photophysical behavior, can be deduced from studies on similar coumarin derivatives. These properties are crucial for applications in sensing, fluorescence, and as intermediates in organic synthesis. Research on coumarins with different substituents provides insight into how specific functional groups affect these properties (Westlake et al., 2012).
Applications De Recherche Scientifique
Pharmacological Applications
Coumarins, due to their diverse biological activities, have been a subject of extensive research in pharmacology. Their application spans across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory treatments. Coumarins exhibit promising anticancer activities by inhibiting proliferation and inducing apoptosis in cancer cells through various mechanisms, such as kinase inhibition, cell cycle arrest, and angiogenesis inhibition (Prasad & Loksh, 2022). Furthermore, they have shown significant anti-inflammatory effects by modulating multiple cellular signalling pathways, offering potential for the development of new anti-inflammatory agents (Sakthivel et al., 2021).
Agricultural Applications
In agriculture, coumarins have been investigated for their bioactivity against pests and pathogens, as well as their potential as eco-friendly pesticides and weed control agents. Their allelopathic effects, inhibiting seed germination and root growth, make them suitable candidates for natural herbicides. Coumarins also exhibit insecticidal potential against a variety of pests, making them valuable for integrated pest management strategies (Hussain et al., 2018).
Material Science and Corrosion Inhibition
Coumarin derivatives have also found applications in the field of materials science, particularly as corrosion inhibitors for metals. Their ability to form protective layers on metal surfaces, combined with their environmental friendliness, makes them attractive for protecting infrastructure and machinery in various industries. The presence of multiple functional groups and heteroatoms in coumarin molecules facilitates their adsorption on metal surfaces, effectively reducing corrosion rates (Al-Amiery et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-7-hydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O3/c11-6-1-4-5(10(12,13)14)2-9(16)17-8(4)3-7(6)15/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOANILONFCHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420671 | |
| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin | |
CAS RN |
119179-66-7 | |
| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119179-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



